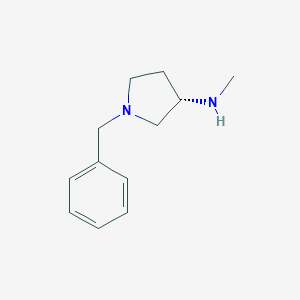

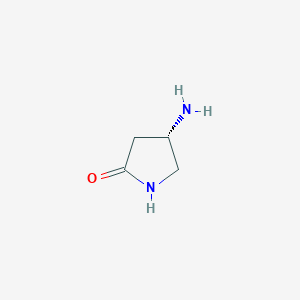

(S)-1-苄基-3-甲基氨基吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (S)-1-benzyl-3-methylaminopyrrolidine involves several key steps, including the design and synthesis of benzamides with neuroleptic activity, where derivatives of 1-benzyl-3-aminopyrrolidine were found to be particularly active. These compounds were synthesized with the aim of achieving potent drugs with minimal side effects for the treatment of psychosis (Iwanami et al., 1981). Additionally, the compound's preparation through ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines to 3-bromopyrrolidines, and subsequent reactions, offers a novel protocol for synthesizing 3-amino-2-methylpyrrolidines, demonstrating a formal synthesis pathway for antipsychotic compounds (Organic & biomolecular chemistry, 2009).

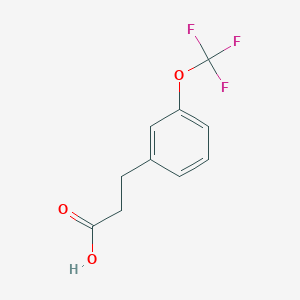

Molecular Structure Analysis

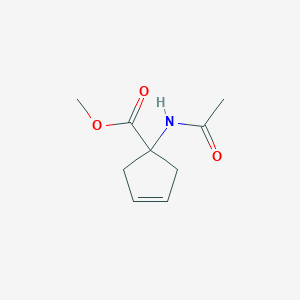

The molecular structure of (S)-1-benzyl-3-methylaminopyrrolidine is crucial for its functional properties. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of related compounds provide insight into the intermolecular interactions and stability of such molecules in solid states. These analyses help in understanding the structural requirements for the compound's activity and its interaction with biological targets (A. Saeed et al., 2020).

Chemical Reactions and Properties

(S)-1-benzyl-3-methylaminopyrrolidine undergoes various chemical reactions that highlight its versatility as a synthetic intermediate. For instance, its involvement in the synthesis of neuroleptic compounds through specific substitutions and reactions demonstrates its importance in developing drugs with selective antidopaminergic activity, showcasing its chemical reactivity and potential pharmaceutical applications (S. Usuda et al., 2004).

Physical Properties Analysis

The physical properties of (S)-1-benzyl-3-methylaminopyrrolidine, such as its glass transition temperature and configurational microstructure, are essential for its application in material science. Studies on homopolymerized compounds related to (S)-1-benzyl-3-methylaminopyrrolidine reveal the material's isotacticity and its implications for polymer synthesis and applications (K. Neuhaus & H. Ritter, 2015).

Chemical Properties Analysis

The chemical properties of (S)-1-benzyl-3-methylaminopyrrolidine, including its reactivity in the synthesis of complex molecules, are fundamental to its use in organic chemistry and drug development. The compound's role in the chemoenzymatic synthesis of key intermediates for antitumor compounds and its enantioselective synthesis illustrate its valuable chemical properties and its potential in medicinal chemistry (A. Kamal et al., 2004).

科学研究应用

抗精神病活性

该化合物已在抗精神病活性的背景下进行了探索。例如,1-苄基-3-氨基吡咯烷的苯甲酰胺在抑制大鼠阿扑吗啡诱导的刻板行为方面表现出有效的活性。这表明由于其显着的抗精神病特性而具有治疗精神病的潜在应用 (Iwanami 等人,1981 年).

抗肿瘤化合物的合成

该化合物已参与抗肿瘤化合物的合成。例如,它已被用于对新型喹诺酮抗肿瘤化合物的关键中间体的对映选择性合成中 (Kamal 等人,2004 年).

聚合工艺

N-苄基-3-亚甲基吡咯烷-2-酮(一种相关化合物)已被用于自由基聚合工艺中以生产等规聚合物 (Neuhaus 和 Ritter,2015 年).

癌症治疗的 PARP 抑制剂

另一个应用是开发用于癌症治疗的 PARP 抑制剂。与 (S)-1-苄基-3-甲基氨基吡咯烷类似,含有甲基取代季中心的化合物已显示出有效的酶和细胞效力,从而在临床试验中得到应用 (Penning 等人,2009 年).

代谢型谷氨酸受体

该化合物的 1-苄基衍生物已显示出在代谢型谷氨酸受体上的活性,特别是对 mGluR6 表现出良好的选择性。这表明具有作为药理学研究工具的潜力 (Tueckmantel 等人,1997 年).

氨基吡咯烷的制备

该化合物已用于制备 1-苄基 3-氨基吡咯烷,表明其在合成各种有机化合物中的用途 (Jean 等人,2001 年).

属性

IUPAC Name |

(3S)-1-benzyl-N-methylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYAIWNQQWSBK-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439220 |

Source

|

| Record name | (S)-1-benzyl-3-methylaminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169749-99-9 |

Source

|

| Record name | (S)-1-benzyl-3-methylaminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-benzyl-N-methylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)